molecular formula C10H11FO5 B14030581 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid

2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid

Cat. No.: B14030581
M. Wt: 230.19 g/mol
InChI Key: YZIPCYJZJSSVIJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C10H11FO5 It is characterized by the presence of a fluorine atom, a methoxy group, and a methoxymethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid typically involves the introduction of the fluorine atom, methoxy group, and methoxymethoxy group onto the benzoic acid core through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination: Introduction of the fluorine atom using reagents such as fluorine gas or fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.

    Methoxymethoxylation: Introduction of the methoxymethoxy group using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution of the fluorine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: Formation of 2-Fluoro-4-hydroxy-3-(methoxymethoxy)benzoic acid.

    Reduction: Formation of 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzyl alcohol.

    Substitution: Formation of 2-Methoxy-4-methoxy-3-(methoxymethoxy)benzoic acid.

Scientific Research Applications

2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Fluoro-3-(methoxymethoxy)benzoic acid: Similar structure but with the methoxy group in a different position.

    3-Fluoro-4-methoxybenzoic acid: Lacks the methoxymethoxy group.

    4-Methoxybenzoic acid: Lacks both the fluorine and methoxymethoxy groups.

Uniqueness: 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11FO5

Molecular Weight

230.19 g/mol

IUPAC Name

2-fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C10H11FO5/c1-14-5-16-9-7(15-2)4-3-6(8(9)11)10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

YZIPCYJZJSSVIJ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1F)C(=O)O)OC

Origin of Product

United States

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